molecular formula C10H20O2 B143508 (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane CAS No. 135637-12-6

(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane

Cat. No. B143508
M. Wt: 172.26 g/mol
InChI Key: MJUYUWYOYGITMR-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is a cyclic ether compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as isodioxane and is commonly used in organic synthesis as a solvent, stabilizer, and reagent. The purpose of

Mechanism Of Action

The mechanism of action of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is not well understood. However, it is believed that its unique cyclic structure and steric hindrance properties contribute to its ability to act as a solvent, stabilizer, and reagent in various chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane. However, it has been reported to have low toxicity and is considered to be relatively safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane in laboratory experiments include its high boiling point, low toxicity, and ability to act as a solvent, stabilizer, and reagent in various chemical reactions. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane research. One direction is to explore its potential use as a stabilizer for pharmaceutical compounds and as a component in drug delivery systems. Another direction is to investigate its use in the synthesis of new polymers and resins with unique properties. Additionally, further studies are needed to understand its mechanism of action and potential applications in other scientific fields.

Synthesis Methods

The synthesis of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is typically achieved through a multi-step process. The first step involves the reaction between 2,3-dimethyl-2-butene and ethylene oxide, followed by the addition of hydrochloric acid to produce 2,4,6-trimethyl-1,3-dioxane. The final step involves the resolution of 2,4,6-trimethyl-1,3-dioxane using a chiral auxiliary to obtain (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane.

Scientific Research Applications

(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane has been used in various scientific research applications, including organic synthesis, drug development, and material science. In organic synthesis, it is commonly used as a solvent and a reagent in reactions such as acylation, alkylation, and reduction. In drug development, it has been used as a stabilizer for pharmaceutical compounds and as a component in drug delivery systems. In material science, it has been used as a precursor for the synthesis of various polymers and resins.

properties

CAS RN

135637-12-6

Product Name

(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-7(2)10(5)11-8(3)6-9(4)12-10/h7-9H,6H2,1-5H3/t8-,9-/m1/s1

InChI Key

MJUYUWYOYGITMR-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC(O1)(C)C(C)C)C

SMILES

CC1CC(OC(O1)(C)C(C)C)C

Canonical SMILES

CC1CC(OC(O1)(C)C(C)C)C

synonyms

1,3-Dioxane,2,4,6-trimethyl-2-(1-methylethyl)-,[4R-(2alpha,4alpha,6bta)]-(9CI)

Origin of Product

United States

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